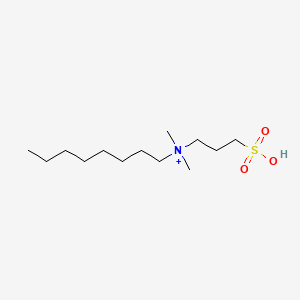
Dimethyl(octyl)(3-sulfopropyl)azanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(N,N-Dimethyloctylammonio)propanesulfonate inner salt is a zwitterionic detergent known for its mild solubilizing properties. It is commonly used in biochemical and biophysical research due to its ability to solubilize plasma membranes without denaturing proteins .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N,N-Dimethyloctylammonio)propanesulfonate inner salt typically involves the reaction of octylamine with 1,3-propanesultone. The reaction proceeds as follows:
Step 1: Octylamine is reacted with 1,3-propanesultone in an organic solvent such as tetrahydrofuran (THF) under reflux conditions.
Step 2: The reaction mixture is then cooled, and the product is precipitated out by adding a non-solvent such as diethyl ether.
Step 3: The precipitate is filtered, washed, and dried to obtain the final product.
Industrial Production Methods
In industrial settings, the production of 3-(N,N-Dimethyloctylammonio)propanesulfonate inner salt follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-(N,N-Dimethyloctylammonio)propanesulfonate inner salt primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in ion-exchange reactions.
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines. The reactions are carried out in aqueous or organic solvents under mild conditions.
Ion-Exchange Reactions: These reactions involve the exchange of the sulfonate group with other anions in the presence of ion-exchange resins or solutions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, reacting with hydroxide ions can produce the corresponding alcohol, while reacting with amines can yield substituted amines .
Wissenschaftliche Forschungsanwendungen
3-(N,N-Dimethyloctylammonio)propanesulfonate inner salt has a wide range of applications in scientific research:
Chemistry: Used as a mild solubilizer for plasma membranes and other biological samples.
Biology: Employed in studies involving membrane proteins and their interactions.
Medicine: Utilized in drug formulation and delivery systems due to its biocompatibility.
Industry: Applied in the formulation of detergents and cleaning agents
Wirkmechanismus
The mechanism of action of 3-(N,N-Dimethyloctylammonio)propanesulfonate inner salt involves its zwitterionic nature, which allows it to interact with both hydrophilic and hydrophobic regions of molecules. This property enables it to solubilize plasma membranes and other biological structures without denaturing proteins. The compound targets the lipid bilayer of membranes, disrupting their structure and increasing permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Decyldimethylammonio)propanesulfonate inner salt
- 3-(Dodecyldimethylammonio)propanesulfonate inner salt
- 3-(Tetradecyldimethylammonio)propanesulfonate inner salt
Uniqueness
Compared to similar compounds, 3-(N,N-Dimethyloctylammonio)propanesulfonate inner salt has a unique balance of hydrophobic and hydrophilic properties, making it particularly effective for solubilizing plasma membranes without denaturing proteins. Its moderate chain length (octyl group) provides an optimal balance between solubility and membrane interaction .
Eigenschaften
Molekularformel |
C13H30NO3S+ |
|---|---|
Molekulargewicht |
280.45 g/mol |
IUPAC-Name |
dimethyl-octyl-(3-sulfopropyl)azanium |
InChI |
InChI=1S/C13H29NO3S/c1-4-5-6-7-8-9-11-14(2,3)12-10-13-18(15,16)17/h4-13H2,1-3H3/p+1 |
InChI-Schlüssel |
QZRAABPTWGFNIU-UHFFFAOYSA-O |
Kanonische SMILES |
CCCCCCCC[N+](C)(C)CCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















